Cas no 1909348-07-7 (2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one)

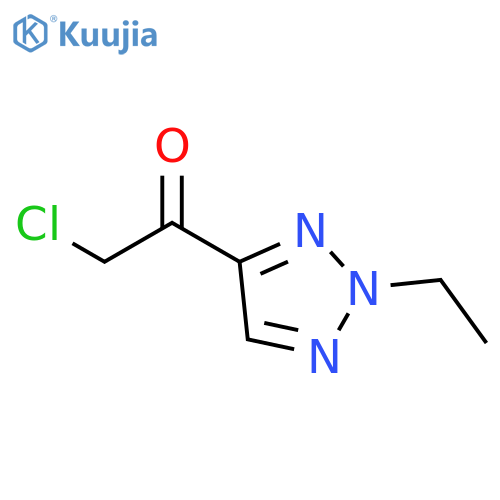

1909348-07-7 structure

商品名:2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one

CAS番号:1909348-07-7

MF:C6H8ClN3O

メガワット:173.600219726563

MDL:MFCD29762626

CID:4629501

PubChem ID:121552354

2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- Ethanone, 2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)-

- 2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one

-

- MDL: MFCD29762626

- インチ: 1S/C6H8ClN3O/c1-2-10-8-4-5(9-10)6(11)3-7/h4H,2-3H2,1H3

- InChIKey: KVYAYGLQZJMFCX-UHFFFAOYSA-N

- ほほえんだ: C(=O)(C1C=NN(CC)N=1)CCl

2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-226484-2.5g |

2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one |

1909348-07-7 | 95% | 2.5g |

$1874.0 | 2024-06-20 | |

| Chemenu | CM467687-500mg |

2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one |

1909348-07-7 | 95%+ | 500mg |

$1023 | 2023-02-02 | |

| Chemenu | CM467687-250mg |

2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one |

1909348-07-7 | 95%+ | 250mg |

$661 | 2023-02-02 | |

| Enamine | EN300-226484-0.1g |

2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one |

1909348-07-7 | 95% | 0.1g |

$331.0 | 2024-06-20 | |

| Enamine | EN300-226484-1.0g |

2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one |

1909348-07-7 | 95% | 1.0g |

$956.0 | 2024-06-20 | |

| Enamine | EN300-226484-0.5g |

2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one |

1909348-07-7 | 95% | 0.5g |

$746.0 | 2024-06-20 | |

| Enamine | EN300-226484-10g |

2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one |

1909348-07-7 | 94% | 10g |

$4114.0 | 2023-09-15 | |

| 1PlusChem | 1P01ANN7-100mg |

2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one |

1909348-07-7 | 94% | 100mg |

$403.00 | 2025-03-19 | |

| 1PlusChem | 1P01ANN7-10g |

2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one |

1909348-07-7 | 95% | 10g |

$5147.00 | 2024-06-17 | |

| A2B Chem LLC | AV76019-50mg |

2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one |

1909348-07-7 | 94% | 50mg |

$269.00 | 2024-04-20 |

2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

1909348-07-7 (2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one) 関連製品

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量